molecular formula C18H11Cl4NOS2 B2960486 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide CAS No. 251096-87-4

3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide

Cat. No. B2960486
CAS RN: 251096-87-4
M. Wt: 463.21
InChI Key: AUALZQWZQYHHFH-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide is a synthetic molecule composed of a benzyl sulfanyl, a dichlorophenyl, and a thiophenecarboxamide moiety. It is a member of a class of compounds known as benzothiophenes, which have been studied extensively in recent years due to their potential applications in a variety of fields, including drug development and materials science.

Scientific Research Applications

3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide has a wide range of potential applications in scientific research. For example, it has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease. Additionally, this compound has been studied as a potential inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. Finally, it has been examined as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.

Mechanism of Action

The exact mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide is not yet fully understood. However, it is believed that the compound interacts with the active sites of the enzymes it targets, resulting in the inhibition of their activity. Additionally, it is thought that the compound may also interact with other cellular components, such as proteins and lipids, to exert its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been thoroughly studied. However, it has been shown to inhibit the activity of the enzymes acetylcholinesterase, cytochrome P450, and dihydrofolate reductase. Additionally, it has been shown to reduce the levels of the neurotransmitter acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide in laboratory experiments include its high purity and stability, as well as its low cost. Additionally, the compound has been shown to be relatively non-toxic, making it a safe option for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in a suitable organic solvent prior to use. Additionally, the compound is not very stable in the presence of light and heat, and it can degrade quickly if exposed to either.

Future Directions

The potential future directions for further research on 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide include further investigations into its mechanism of action and its biochemical and physiological effects. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of Alzheimer's disease. Additionally, further research could be conducted to explore the potential use of this compound in materials science, such as its potential use as a photovoltaic material. Finally, further research could be conducted to explore the potential use of this compound in drug development, such as its potential use as an inhibitor of cytochrome P450.

Synthesis Methods

The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide can be achieved through a two-step synthesis process. The first step involves the reaction of a 3,4-dichlorobenzyl sulfanyl precursor with a 3,5-dichlorophenyl thiophenecarboxamide to form the desired compound. This reaction is typically carried out in a solution of dimethylformamide (DMF) at elevated temperatures. The second step involves the purification of the compound through recrystallization in a solvent such as methanol.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl4NOS2/c19-11-6-12(20)8-13(7-11)23-18(24)17-16(3-4-25-17)26-9-10-1-2-14(21)15(22)5-10/h1-8H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUALZQWZQYHHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl4NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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